molecular formula C22H40ClNO B14699909 Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride CAS No. 22159-25-7

Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride

Cat. No.: B14699909
CAS No.: 22159-25-7
M. Wt: 370.0 g/mol
InChI Key: VYCNDXYSPKUVGD-UHFFFAOYSA-M
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Description

Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride: is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within the pyridine ring, which is balanced by a chloride anion in this case .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[(hexadecyloxy)methyl]-, chloride typically involves the quaternization of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with hexadecyloxy methyl chloride under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods: Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Various substituted pyridinium salts.

    Oxidation: Pyridinium N-oxide.

    Reduction: Pyridine.

Scientific Research Applications

Chemistry: Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield .

Biology: In biological research, pyridinium salts are studied for their antimicrobial properties. They are effective against a wide range of microorganisms, making them useful in the development of disinfectants and antiseptics .

Medicine: Pyridinium compounds are explored for their potential therapeutic applications, including as anticholinesterase agents. They have shown promise in the treatment of conditions such as myasthenia gravis and organophosphate poisoning .

Industry: In the industrial sector, pyridinium salts are used as surfactants and emulsifiers. They are also employed in the formulation of personal care products, such as shampoos and conditioners, due to their ability to enhance the solubility and stability of active ingredients .

Mechanism of Action

The mechanism of action of pyridinium, 1-[(hexadecyloxy)methyl]-, chloride involves its interaction with cellular membranes. The positively charged pyridinium ion can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. This property underlies its antimicrobial activity .

In medicinal applications, pyridinium compounds can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, pyridinium compounds increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Uniqueness: Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes. This structural feature distinguishes it from other pyridinium salts and contributes to its diverse applications in various fields .

Properties

CAS No.

22159-25-7

Molecular Formula

C22H40ClNO

Molecular Weight

370.0 g/mol

IUPAC Name

1-(hexadecoxymethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C22H40NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23;/h15-17,19-20H,2-14,18,21-22H2,1H3;1H/q+1;/p-1

InChI Key

VYCNDXYSPKUVGD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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